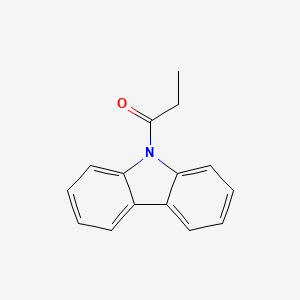

1-Carbazol-9-ylpropan-1-one

Description

Properties

CAS No. |

59708-36-0 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-carbazol-9-ylpropan-1-one |

InChI |

InChI=1S/C15H13NO/c1-2-15(17)16-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10H,2H2,1H3 |

InChI Key |

DLNZMKCYZNYLGS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Carbazol-9-ylpropan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-Carbazol-9-ylpropan-1-one, a derivative of the versatile carbazole scaffold. Carbazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and unique photophysical properties. This document outlines the primary synthetic route, detailed experimental protocols, and relevant biological context for researchers engaged in drug discovery and development.

Introduction

Carbazole, a nitrogen-containing heterocyclic compound, is a prominent structural motif in numerous natural products and pharmacologically active molecules. The substitution at the 9-position (the nitrogen atom) of the carbazole ring system is a common strategy for the development of novel compounds with diverse therapeutic applications. N-acyl carbazoles, in particular, have been investigated for their potential as anticancer and antimicrobial agents.[1][2] This guide focuses on the synthesis of this compound, a specific N-acylated carbazole derivative.

Synthetic Pathway

The most direct and widely employed method for the synthesis of this compound is the N-acylation of carbazole . This reaction involves the treatment of 9H-carbazole with a suitable propanoylating agent, such as propionyl chloride, in the presence of a base.[3][4] The base is crucial for deprotonating the acidic N-H of the carbazole, thereby generating a nucleophilic carbazolide anion that readily attacks the electrophilic carbonyl carbon of the acylating agent.

A general schematic for this synthetic approach is presented below.

Caption: N-acylation of 9H-carbazole with propionyl chloride.

Experimental Protocols

While a specific protocol for this compound is not extensively detailed in the reviewed literature, a reliable procedure can be constructed based on established methods for N-acylation and N-alkylation of carbazoles.[5][6] The following is a representative experimental protocol.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 9H-Carbazole | Reagent | Sigma-Aldrich |

| Propionyl Chloride | Reagent | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | Synthesis | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Hexane | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | Laboratory | In-house preparation |

| Brine | Laboratory | In-house preparation |

| Anhydrous Magnesium Sulfate | Laboratory | Fisher Scientific |

Synthesis Procedure

-

Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 9H-carbazole (e.g., 5.0 g, 30 mmol). Anhydrous tetrahydrofuran (THF, 100 mL) is added to dissolve the carbazole. The flask is purged with dry nitrogen gas.

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (e.g., 1.44 g of a 60% dispersion, 36 mmol) is added portion-wise to the stirred solution over 15 minutes. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour. This step facilitates the formation of the sodium salt of carbazole.[5]

-

Acylation: The reaction mixture is cooled again to 0 °C. Propionyl chloride (e.g., 3.0 mL, 34.5 mmol) dissolved in anhydrous THF (20 mL) is added dropwise from the dropping funnel over 30 minutes. The reaction mixture is then stirred at room temperature overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of water (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[5]

Characterization Data

The following table summarizes the expected characterization data for the synthesized compound.

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃) | Expected signals for aromatic protons of the carbazole ring and the ethyl group of the propanoyl moiety. |

| ¹³C NMR (CDCl₃) | Expected signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons. |

| IR (KBr, cm⁻¹) | Characteristic C=O stretching frequency for the ketone. |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ corresponding to the molecular weight. |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Biological Context and Signaling Pathways

N-substituted carbazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7][8] While the specific molecular targets of this compound have not been reported, related carbazole compounds have been shown to modulate key signaling pathways involved in cell proliferation and survival. For instance, some N-substituted carbazoles act as inhibitors of Pim kinases and Signal Transducer and Activator of Transcription 3 (STAT3).[7]

Pim kinases are a family of serine/threonine kinases that play a role in cell cycle progression and apoptosis. STAT3 is a transcription factor that, upon activation by various cytokines and growth factors, promotes the expression of genes involved in cell proliferation and survival. The inhibition of these pathways is a validated strategy in cancer therapy.

The diagram below illustrates a simplified, representative signaling pathway that could be targeted by N-acyl carbazole derivatives.

Caption: Hypothesized inhibition of STAT3 and Pim-1 pathways.

Conclusion

The synthesis of this compound can be reliably achieved through the N-acylation of carbazole. This technical guide provides a comprehensive, actionable framework for its preparation and purification. The established biological relevance of the N-acyl carbazole scaffold underscores the importance of synthesizing and evaluating new derivatives like this compound for potential applications in drug discovery, particularly in the development of novel anticancer agents. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound.

References

- 1. 3-(9H-Carbazol-9-yl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104447506B - The preparation method of the alkyl carbazole of 2 acetyl group 9 - Google Patents [patents.google.com]

- 3. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Buy 3-(9H-carbazol-3-yl)propan-1-ol [smolecule.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-(9H-CARBAZOL-2-YL)-PROPAN-1-ONE [chemicalbook.com]

An In-depth Technical Guide on the Physicochemical Properties of 1-Carbazol-9-ylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Carbazol-9-ylpropan-1-one is a derivative of carbazole, a tricyclic aromatic heterocycle known for its presence in various natural products and synthetic compounds with a wide range of biological activities.[1][2][3] Carbazole-containing molecules have garnered significant attention in medicinal chemistry due to their potential as antimicrobial, antitumor, antiepileptic, and neuroprotective agents.[1][3][4] Understanding the physicochemical properties of this compound is fundamental for its potential development as a therapeutic agent, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive overview of the available and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of the general biological context of carbazole derivatives.

Core Physicochemical Properties

A summary of the fundamental physicochemical identifiers for this compound is provided below.

| Property | Value | Source |

| CAS Number | 59708-36-0 | MolWiki |

| Molecular Formula | C₁₅H₁₃NO | MolWiki |

| Molecular Weight | 223.27 g/mol | MolWiki |

Quantitative Physicochemical Data

Due to the limited availability of experimental data for this compound, a combination of literature information on related compounds and computational predictions are presented. It is crucial to note that predicted values serve as estimations and should be confirmed by experimental validation.

| Property | Predicted Value | Experimental Value | Method |

| Melting Point | Not available | Not available | - |

| Boiling Point | 489.2 ± 45.0 °C | Not available | Prediction[5] |

| Aqueous Solubility | Not available | Not available | - |

| pKa (most basic) | Not available | Not available | - |

| logP | Not available | Not available | - |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are general and may require optimization for this compound.

Melting Point Determination (Thiele Tube Method)

The Thiele tube method is a common and effective technique for determining the melting point of a solid organic compound.[6]

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or microburner

-

Rubber band or a small slice of rubber tubing

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Finely powder the crystalline sample of this compound using a mortar and pestle.[6]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[6]

-

Apparatus Setup: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[7]

-

Insert the thermometer and attached capillary tube into the Thiele tube containing mineral oil, making sure the rubber band is above the oil level to prevent it from dissolving. The sample should be immersed in the oil.[7]

-

Heating: Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating of the oil.[6] The convection currents in the oil will maintain a uniform temperature.[7]

-

Observation: As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2°C per minute.[8]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[9]

-

A sharp melting range (0.5-1°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.[8]

Experimental Workflow for Melting Point Determination

Caption: A flowchart illustrating the key steps in determining the melting point of a solid organic compound using the Thiele tube method.

Solubility Determination

Determining the solubility of a compound in various solvents is crucial for understanding its polarity and potential for formulation.

Materials:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes or cylinders

-

Analytical balance

-

Solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

-

Sample Preparation: Weigh a precise amount of this compound (e.g., 1-5 mg).

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to a test tube containing the weighed sample.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is considered soluble at that concentration.

-

Quantitative Analysis (Optional): For a more precise measurement, the saturated solution can be filtered, and the concentration of the dissolved compound in the filtrate can be determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Logical Flow for Solubility Testing

Caption: A diagram showing the decision-making process for determining the solubility of a compound.

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[10]

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Sample Preparation: Dissolve a known amount of this compound in either the aqueous or the n-octanol phase.

-

Partitioning: Add a known volume of the second phase to the solution from step 2 in a separatory funnel or centrifuge tube.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 10-30 minutes) to allow for the partitioning of the compound between the two phases to reach equilibrium.[11]

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]

Biological Context and Potential Applications

Carbazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, meaning they can bind to a variety of biological targets and exhibit a wide range of pharmacological activities.[4] These activities include:

-

Anticancer: Some carbazole derivatives have shown potent antitumor activity.[2]

-

Antimicrobial: The carbazole nucleus is a key feature in several natural and synthetic antimicrobial agents.[1]

-

Neuroprotective: Certain carbazole compounds have demonstrated neuroprotective effects, suggesting potential applications in neurodegenerative diseases.[4]

-

Antiviral: Various carbazole derivatives have been investigated for their antiviral properties.[4]

-

Anti-inflammatory and Antioxidant: Many carbazole-based compounds exhibit anti-inflammatory and antioxidant activities.[1]

Conclusion

This technical guide has summarized the known and predicted physicochemical properties of this compound, provided detailed experimental protocols for their determination, and placed the compound within the broader context of biologically active carbazole derivatives. The lack of extensive experimental data highlights the need for further laboratory investigation to accurately characterize this compound. The provided protocols offer a solid foundation for researchers to undertake such studies. A thorough understanding of its physicochemical profile is a critical first step in exploring the potential of this compound in drug discovery and development.

References

- 1. echemcom.com [echemcom.com]

- 2. ijrpc.com [ijrpc.com]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-carbazol-9-yl-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol CAS#: 300389-96-2 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. LogP / LogD shake-flask method [protocols.io]

An In-depth Technical Guide to the Characterization of 1-Carbazol-9-ylpropan-1-one

This technical guide provides a comprehensive overview of the characterization data for 1-Carbazol-9-ylpropan-1-one. Due to the limited availability of published data for this specific molecule, this document synthesizes information from closely related carbazole derivatives to present a predictive characterization profile. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The propan-1-one substituent is attached to the nitrogen atom (position 9) of the carbazole ring system.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO | - |

| Molecular Weight | 223.27 g/mol | - |

| Appearance | Predicted to be a white or off-white solid | [1] |

| Melting Point | Not available. Related carbazole derivatives exhibit a wide range of melting points. For example, 3-(9H-carbazol-9-yl)propanehydrazide has a melting point of 150-152 °C. | [1] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [1] |

Synthesis

A plausible synthetic route for this compound can be adapted from established protocols for the N-alkylation of carbazole.

-

Deprotonation of Carbazole: To a solution of carbazole in a suitable aprotic solvent (e.g., dry THF or DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for a specified period to ensure complete deprotonation, forming the carbazolide anion.

-

N-Alkylation: 1-Bromopropan-1-one is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours to facilitate the nucleophilic substitution.

-

Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related carbazole derivatives.[1]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.10 | d | 2H | Aromatic (Carbazole H-4, H-5) |

| ~7.50 | d | 2H | Aromatic (Carbazole H-1, H-8) |

| ~7.30 | t | 2H | Aromatic (Carbazole H-2, H-7) |

| ~7.20 | t | 2H | Aromatic (Carbazole H-3, H-6) |

| ~4.50 | t | 2H | -N-CH₂- |

| ~3.00 | t | 2H | -CH₂-C(O)- |

| ~1.20 | s | 3H | -C(O)-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~206.0 | C=O |

| ~140.0 | Aromatic (Carbazole C-4a, C-4b) |

| ~126.0 | Aromatic (Carbazole C-1, C-8) |

| ~123.0 | Aromatic (Carbazole C-9a, C-8a) |

| ~120.0 | Aromatic (Carbazole C-3, C-6) |

| ~119.0 | Aromatic (Carbazole C-2, C-7) |

| ~109.0 | Aromatic (Carbazole C-4, C-5) |

| ~45.0 | -N-CH₂- |

| ~35.0 | -CH₂-C(O)- |

| ~28.0 | -CH₃ |

Table 4: Predicted IR and Mass Spectrometry Data

| Technique | Key Peaks |

| IR (KBr, cm⁻¹) | ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1680 (C=O stretch), ~1600, 1480, 1450 (Aromatic C=C stretch), ~750 (Aromatic C-H bend) |

| Mass Spectrometry (EI) | m/z (%): 223 [M]⁺, 180 [M-C₂H₃O]⁺, 167 [Carbazole]⁺ |

Potential Biological Activity and Signaling Pathways

Carbazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. While the specific biological profile of this compound has not been reported, it can be hypothesized that it may interact with cellular signaling pathways commonly targeted by other carbazole-containing compounds. One such pathway is the MAPK/ERK pathway, which is crucial in regulating cell proliferation and survival.

References

Spectroscopic and Synthetic Analysis of 1-Carbazol-9-ylpropan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 1-Carbazol-9-ylpropan-1-one. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds. The information herein is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel carbazole derivatives.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature impart unique photophysical and biological properties. This has led to their investigation for a wide range of applications, including as anti-inflammatory, anticancer, and neuroprotective agents. The introduction of various substituents onto the carbazole nucleus allows for the fine-tuning of these properties. This guide focuses on the spectroscopic analysis and synthesis of a specific derivative, this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of closely related compounds, including 3-(9H-carbazol-9-yl)propanehydrazide and N-acetylcarbazole.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1, H-8 | 8.1 - 8.2 | d | 7.5 - 8.0 |

| H-4, H-5 | 7.5 - 7.6 | d | 8.0 - 8.5 |

| H-2, H-7 | 7.3 - 7.4 | t | 7.0 - 8.0 |

| H-3, H-6 | 7.2 - 7.3 | t | 7.0 - 8.0 |

| -CH₂- (α to C=O) | 2.9 - 3.1 | q | 7.0 - 7.5 |

| -CH₃ (β to C=O) | 1.1 - 1.3 | t | 7.0 - 7.5 |

Predicted spectra are based on data from related carbazole derivatives.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 200 |

| C-4a, C-4b | 139 - 141 |

| C-8a, C-9a | 122 - 124 |

| C-1, C-8 | 126 - 128 |

| C-4, C-5 | 120 - 122 |

| C-2, C-7 | 120 - 121 |

| C-3, C-6 | 109 - 111 |

| -CH₂- (α to C=O) | 30 - 35 |

| -CH₃ (β to C=O) | 8 - 12 |

Predicted spectra are based on data from related carbazole derivatives.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | 1680 - 1700 | Strong |

| C-N (aromatic) | 1320 - 1340 | Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 2980 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium-Strong |

Predicted IR bands are based on the characteristic absorptions of the functional groups present in the molecule.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrum Fragmentation for this compound

| m/z | Predicted Fragment |

| 223 | [M]⁺ (Molecular Ion) |

| 194 | [M - C₂H₅]⁺ |

| 167 | [Carbazole]⁺ |

| 57 | [C₃H₅O]⁺ |

| 29 | [C₂H₅]⁺ |

Predicted fragmentation patterns are based on the expected cleavage of the propanoyl group.

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via a Friedel-Crafts acylation of carbazole with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Materials and Reagents

-

Carbazole

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Reaction Procedure

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Acylating Agent: Propanoyl chloride (1.1 equivalents) is added dropwise to the stirred suspension of aluminum chloride in dichloromethane. The mixture is stirred for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Addition of Carbazole: A solution of carbazole (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 1 M HCl. The mixture is stirred until the ice has melted completely.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford this compound as a pure solid.

Experimental and Analytical Workflow

The following diagram illustrates the proposed workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthesis and Analysis Workflow.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and a viable synthetic pathway for this compound. While the presented spectroscopic data are predictive, they are based on sound chemical principles and data from closely related analogs. The detailed experimental protocol offers a practical starting point for the laboratory synthesis of this compound. It is anticipated that this guide will facilitate further research into the properties and potential applications of this and other novel carbazole derivatives. Researchers are encouraged to perform their own experimental verification of the data presented herein.

An In-Depth Technical Guide to 1-Carbazol-9-ylpropan-1-one

CAS Number: 59708-36-0

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in the fields of medicinal chemistry and materials science. The rigid, planar structure and electron-rich nature of the carbazole nucleus impart unique photophysical and biological properties to its derivatives. 1-Carbazol-9-ylpropan-1-one, an N-acylated carbazole, is a member of this versatile family. This technical guide provides a comprehensive overview of its chemical characteristics, a proposed synthetic route, and a discussion of its potential biological activities based on the broader understanding of the carbazole scaffold.

Chemical and Physical Properties

While specific experimental data for this compound is not available, the following table summarizes the expected properties based on analogous N-acylcarbazoles.

| Property | Expected Value/Observation |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not available (expected to be a solid at room temperature) |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water. |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the N-acylation of carbazole with propanoyl chloride in the presence of a base. This reaction is a standard procedure for the preparation of N-acylcarbazoles.

Experimental Protocol: N-Acylation of Carbazole

Materials:

-

Carbazole

-

Propanoyl chloride

-

Triethylamine (or another suitable base like pyridine)

-

Anhydrous dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add carbazole and anhydrous dichloromethane. Stir the mixture at room temperature until the carbazole is completely dissolved.

-

Addition of Base: Add triethylamine to the solution and stir for 10-15 minutes.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add propanoyl chloride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data

The following table outlines the expected spectroscopic characteristics for this compound based on the analysis of similar N-acylcarbazole structures.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Aromatic Protons: Multiple signals in the range of δ 7.2-8.5 ppm. Aliphatic Protons: A quartet around δ 2.8-3.2 ppm (α-CH₂) and a triplet around δ 1.2-1.5 ppm (β-CH₃). |

| ¹³C NMR | Carbonyl Carbon: A signal around δ 170-175 ppm. Aromatic Carbons: Multiple signals in the range of δ 110-140 ppm. Aliphatic Carbons: Signals for the α-CH₂ and β-CH₃ carbons. |

| Infrared (IR) | C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹. C-N stretch: An absorption band around 1250-1350 cm⁻¹. Aromatic C-H stretch: Signals above 3000 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): Expected at m/z = 223. |

Potential Biological Activities and Signaling Pathways

While no specific biological studies have been reported for this compound, the carbazole scaffold is a well-established pharmacophore with a broad range of biological activities. It is plausible that this compound may exhibit similar properties.

Antimicrobial Activity

Numerous carbazole derivatives have demonstrated significant activity against a wide range of bacteria and fungi. The mechanism of action is often attributed to their ability to intercalate with DNA, inhibit key enzymes, or disrupt cell membrane integrity. The planar aromatic system of the carbazole nucleus is crucial for these interactions.

Anticancer Activity

Carbazole-containing compounds are prominent in cancer research, with some derivatives showing potent cytotoxic and antiproliferative effects against various cancer cell lines. The proposed mechanisms of action are diverse and include:

-

DNA Intercalation and Topoisomerase Inhibition: The planar carbazole ring can insert between the base pairs of DNA, leading to the inhibition of DNA replication and transcription. Some derivatives also inhibit topoisomerase enzymes, which are essential for DNA topology and replication.

-

Tubulin Polymerization Inhibition: Certain carbazole derivatives can interfere with the dynamics of microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Kinase Inhibition: Carbazoles can act as inhibitors of various protein kinases that are often dysregulated in cancer, thereby disrupting signaling pathways involved in cell growth, proliferation, and survival.

Conclusion

This compound is a member of the pharmacologically significant carbazole family of compounds. While specific experimental data for this molecule is sparse, its structural similarity to other well-studied carbazole derivatives suggests it may possess valuable biological properties, particularly as an antimicrobial or anticancer agent. The proposed synthesis via N-acylation of carbazole offers a straightforward route to obtain this compound for further investigation. Future research is warranted to isolate or synthesize this compound, fully characterize its physicochemical properties, and evaluate its biological potential to unlock its therapeutic promise.

An In-Depth Technical Guide to the Molecular Structure of 1-Carbazol-9-ylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 1-Carbazol-9-ylpropan-1-one. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise data and detailed methodologies.

Molecular Structure and Chemical Properties

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The propan-1-one group is attached to the nitrogen atom of the carbazole ring system.

Molecular Formula: C₁₅H₁₃NO

Molecular Weight: 223.27 g/mol [1]

CAS Number: 59708-36-0[1]

Structural Diagram

The molecular structure of this compound is depicted below. The diagram illustrates the connectivity of atoms and the arrangement of the carbazole and propan-1-one moieties.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value |

| LogP | 3.5 |

| Topological Polar Surface Area (TPSA) | 29.1 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Synthesis and Experimental Protocols

A likely synthetic route to this compound is through the N-acylation of carbazole with propanoyl chloride, a variant of the Friedel-Crafts acylation. While a specific protocol for this exact molecule is not detailed in the available literature, a general procedure can be outlined based on similar reactions.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol (Hypothetical)

-

Reaction Setup: To a stirred solution of carbazole (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst such as aluminum chloride (1.1 equivalents) is added portion-wise at 0°C.

-

Acylation: Propanoyl chloride (1.1 equivalents) is added dropwise to the suspension while maintaining the temperature at 0°C.

-

Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically monitored by TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in the public domain. However, characteristic spectral features can be predicted based on the analysis of the parent carbazole molecule and related acylated derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton (¹H) NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.2 - 8.2 | Multiplet | 8H |

| -CH₂- (next to C=O) | ~3.0 | Quartet | 2H |

| -CH₃ | ~1.2 | Triplet | 3H |

| Carbon (¹³C) NMR | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~173 |

| Aromatic Carbons | 110 - 140 |

| -CH₂- (next to C=O) | ~35 |

| -CH₃ | ~8 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1680 - 1700 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C-N | 1310 - 1360 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 223. Key fragmentation patterns would likely involve the loss of the propanoyl group.

Potential Biological Activity and Signaling Pathways

Carbazole and its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. While the specific biological profile of this compound has not been extensively studied, it is plausible that it may interact with key cellular signaling pathways implicated in these processes.

Several studies have highlighted the role of carbazole derivatives as modulators of critical signaling cascades:

-

JAK/STAT Pathway: Some carbazole compounds have been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is often dysregulated in various cancers and inflammatory diseases.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, crucial for cell survival and proliferation, is another potential target for carbazole derivatives.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, which regulates a wide array of cellular processes including cell growth and differentiation, can also be influenced by carbazole-based molecules.

Illustrative Signaling Pathway: JAK/STAT

The following diagram illustrates a simplified representation of the JAK/STAT signaling pathway, a potential target for carbazole derivatives.

Caption: Simplified JAK/STAT signaling pathway with a potential point of inhibition by carbazole derivatives.

Conclusion

This compound is a molecule of significant interest due to the established biological activities of the carbazole scaffold. While detailed experimental data for this specific compound is sparse, this guide provides a robust framework based on the known chemistry and biology of related structures. Further research is warranted to fully elucidate its synthesis, characterize its physicochemical properties, and explore its potential as a modulator of key cellular signaling pathways for therapeutic applications. The provided hypothetical protocols and predicted data serve as a valuable starting point for researchers venturing into the study of this promising compound.

References

solubility of 1-Carbazol-9-ylpropan-1-one in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Carbazol-9-ylpropan-1-one, a molecule of interest in various research and development fields. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing qualitative solubility insights based on the analysis of related carbazole derivatives and outlines a comprehensive experimental protocol for determining its solubility in various solvents.

Qualitative Solubility Profile

Based on solvents used in the synthesis and purification of this compound and structurally similar compounds, a qualitative assessment of its likely solubility is presented in Table 1. This information is derived from analogous carbazole derivatives and should be considered as a preliminary guide for solvent selection in experimental settings.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Anticipated Solubility | Rationale/Context |

| Polar Aprotic | Dimethylformamide (DMF) | Likely Soluble | Used as a reaction solvent for related carbazole syntheses, suggesting good solubility, especially with heating. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common solvent for a wide range of organic compounds, often used for solubility screening. | |

| Polar Protic | Ethanol | Soluble to Moderately Soluble | Frequently used for recrystallization and as a reaction medium for carbazole derivatives, indicating solubility, which may decrease at lower temperatures.[1] |

| Methanol | Soluble to Moderately Soluble | Similar to ethanol, it is a common solvent for polar organic molecules. | |

| Non-Polar/Weakly Polar | Chloroform | Likely Soluble | Used for the recrystallization of a related compound, 3-(9H-Carbazol-9-yl)propan-1-ol, suggesting good solubility.[2][3] |

| Dichloromethane (DCM) | Likely Soluble | A versatile solvent for a wide array of organic compounds. | |

| Ethyl Acetate | Moderately Soluble | Used in combination with hexane for column chromatography of a related compound, indicating some degree of solubility.[2][3] | |

| Tetrahydrofuran (THF) | Likely Soluble | A common solvent in organic synthesis. | |

| Hexane | Sparingly Soluble to Insoluble | Often used as an anti-solvent or in combination with a more polar solvent for chromatography, suggesting low polarity and therefore low solubility for the relatively polar this compound.[2][3] | |

| Dioxane-Water Mixtures | Moderately Soluble | Used for crystallization of related carbazole derivatives, indicating that solubility can be achieved in aqueous mixtures.[1] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details a robust method for determining the solubility of a solid organic compound in various solvents.

Materials and Equipment

-

This compound (high purity)

-

A selection of analytical grade solvents (e.g., those listed in Table 1)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

The following workflow outlines the steps for determining the solubility of this compound.

Detailed Steps:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Seal the vial and place it in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

Centrifuge the vial to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL or mol/L) = (Concentration from analysis) x (Dilution factor)

-

Synthesis and Purification Workflow

Understanding the synthesis and purification process of a compound can provide valuable clues about its solubility. The following diagram illustrates a typical workflow for the synthesis of a closely related analog, 3-(9H-Carbazol-9-yl)propan-1-ol, which offers insights into the types of solvents and conditions that are likely applicable to this compound.[3]

This workflow highlights the use of THF as a reaction solvent, ethyl acetate for extraction, and a mixture of ethyl acetate and hexane for chromatographic purification, reinforcing the qualitative solubility assessments. The final recrystallization from chloroform further suggests good solubility in this solvent.[3]

Conclusion

References

The Photophysical Landscape of 1-Carbazol-9-ylpropan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the anticipated photophysical properties of 1-Carbazol-9-ylpropan-1-one. While specific experimental data for this exact molecule is not extensively available in peer-reviewed literature, this document extrapolates its likely characteristics based on the well-established photophysics of the carbazole core and the influence of N-acyl substituents. This guide covers the fundamental principles of its electronic transitions, expected absorption and emission characteristics, and the methodologies for their experimental determination. Particular attention is given to the potential for intramolecular charge transfer (ICT) states and their impact on the molecule's luminescence. This document is intended to serve as a valuable resource for researchers interested in the design and application of novel carbazole-based functional molecules.

Introduction to the Photophysics of Carbazole Derivatives

Carbazole and its derivatives are a well-studied class of nitrogen-containing heterocyclic aromatic compounds renowned for their robust thermal and photochemical stability, high hole mobility, and characteristic luminescence properties. The carbazole moiety serves as an excellent electron-donating scaffold, making it a fundamental building block in the development of materials for organic light-emitting diodes (OLEDs), fluorescent probes, and pharmaceutical agents. The photophysical properties of carbazole derivatives can be finely tuned by introducing various substituents onto the carbazole ring or the nitrogen atom.

Expected Photophysical Properties of this compound

The introduction of a propan-1-one group at the 9-position (the nitrogen atom) of the carbazole ring is expected to significantly influence its electronic and photophysical behavior. The electron-withdrawing nature of the carbonyl group in the propanone substituent, in conjunction with the electron-donating carbazole core, sets the stage for the formation of an intramolecular charge transfer (ICT) state upon photoexcitation.

Absorption and Emission Characteristics

The absorption spectrum of this compound is predicted to be dominated by the characteristic π-π* transitions of the carbazole ring, typically observed in the UV region. The S₀ → S₁ transition is expected to show vibrational fine structure in non-polar solvents. In polar solvents, the absorption bands may exhibit a slight red-shift and broadening due to stabilization of the ground state.

The fluorescence emission is anticipated to be highly sensitive to the solvent environment. In non-polar solvents, a locally excited (LE) state emission, characteristic of the carbazole chromophore, is expected. In polar solvents, the stabilization of the ICT excited state could lead to a significant red-shift in the emission spectrum, often accompanied by a loss of vibrational structure and a broadening of the emission band. This dual fluorescence behavior, with contributions from both LE and ICT states, is a possibility for this molecule.

Quantum Yield and Excited-State Lifetime

The fluorescence quantum yield (Φf) and the excited-state lifetime (τf) are critical parameters that dictate the efficiency of the radiative decay process. For this compound, these values are expected to be highly dependent on the solvent polarity. In non-polar solvents, a relatively high quantum yield and a longer lifetime, characteristic of the carbazole core, are anticipated. Conversely, in polar solvents, the stabilization of the ICT state may open up non-radiative decay pathways, potentially leading to a decrease in the quantum yield and a shortening of the lifetime.

Comparative Photophysical Data of Related Carbazole Derivatives

To provide a contextual framework, the following table summarizes the photophysical properties of carbazole and some of its N-substituted derivatives. This data, gathered from various sources, illustrates the impact of different substituents on the core photophysics of the carbazole chromophore.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) |

| Carbazole | Cyclohexane | 293, 324, 337 | 338, 352 | 0.42 | 15.5 |

| N-Ethylcarbazole | Cyclohexane | 295, 330, 343 | 349, 364 | 0.43 | 16.1 |

| N-Vinylcarbazole | Cyclohexane | 296, 331, 344 | 350, 365 | 0.45 | 16.3 |

| N-Acetylcarbazole | Dichloromethane | ~290, 330 | ~350, ~420 (dual) | Variable | Variable |

| 9-Benzoylcarbazole | Toluene | ~285, 335 | ~380, ~500 (dual) | Variable | Variable |

Note: The data for N-acyl derivatives can be highly variable due to factors like solvent polarity and the potential for dual emission and TADF. The values presented are approximate and for comparative purposes.

Experimental Protocols

The comprehensive characterization of the photophysical properties of this compound would involve the following key experiments:

Steady-State Absorption and Emission Spectroscopy

-

Objective: To determine the absorption and emission maxima and the Stokes shift.

-

Methodology:

-

Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.

-

Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a range of 200-800 nm.

-

Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum. The emission should be scanned over a range that covers the entire emission profile.

-

The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

-

Fluorescence Quantum Yield Determination

-

Objective: To measure the efficiency of the fluorescence process.

-

Methodology (Relative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546).

-

Prepare a series of solutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength.

-

Measure the absorption and fluorescence emission spectra for all solutions.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

The quantum yield of the sample (Φf_sample) is calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

-

Objective: To determine the excited-state lifetime.

-

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Use a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with a high repetition rate to excite the sample.

-

Detect the emitted single photons using a fast and sensitive detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT).

-

Measure the time delay between the excitation pulse and the arrival of the emitted photon.

-

Construct a histogram of the arrival times of the photons.

-

The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τf). For complex systems, a multi-exponential decay model may be required.

-

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks and experimental workflows relevant to the study of this compound's photophysical properties.

Thermal Stability of Carbazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole and its derivatives are a critically important class of heterocyclic aromatic compounds, integral to the development of a wide array of functional materials and pharmaceuticals. Their applications span from advanced organic electronics, such as organic light-emitting diodes (OLEDs), to high-performance polymers and bioactive molecules. A key determinant of their efficacy and reliability in these applications is their thermal stability. This technical guide provides a comprehensive overview of the thermal stability of carbazole derivatives, detailing experimental methodologies for its assessment, presenting key thermal data, and discussing the structural factors that influence it.

Introduction

Carbazole, a tricyclic aromatic amine, possesses a rigid and planar structure that imparts significant thermal robustness.[1][2] This inherent stability, combined with its unique electronic and photophysical properties, makes it an attractive building block in materials science and medicinal chemistry.[1][3][4] In the realm of organic electronics, the high thermal and morphological stability of carbazole-based materials is crucial for the longevity and performance of devices like OLEDs.[1][4][5] For pharmaceutical applications, understanding the thermal decomposition pathways of carbazole-containing active pharmaceutical ingredients (APIs) is essential for ensuring drug product stability and safety.

This guide will delve into the critical aspects of the thermal stability of these compounds, offering a valuable resource for researchers and professionals working with carbazole derivatives.

Mechanisms of Thermal Degradation

The thermal degradation of carbazole derivatives can proceed through various pathways, largely dependent on the molecular structure, the nature and position of substituents, and the surrounding atmosphere. At elevated temperatures, the degradation of carbazole-containing materials can involve the breaking of C-N and C-C bonds.[6][7] For instance, studies on the pyrolysis of carbazole have shown that the primary reaction products include aromatic hydrocarbons and various nitrogen-containing compounds, formed through both decomposition and condensation reactions.[6] In polymeric systems, such as poly(N-vinylcarbazole) (PVK), thermal degradation involves the scission of the polymer backbone.[8]

The presence of different functional groups can significantly alter the degradation mechanism. Electron-donating or withdrawing groups can influence the bond dissociation energies within the carbazole core and any attached moieties, thereby affecting the initiation temperature and the pathway of decomposition.[9][10]

Factors Influencing Thermal Stability

The thermal stability of a carbazole derivative is not an intrinsic constant but is influenced by a multitude of factors:

-

Substitution Pattern: The position and nature of substituents on the carbazole ring have a profound effect on thermal stability. For example, bulky substituents can introduce steric hindrance, which may either enhance stability by protecting reactive sites or decrease it by causing bond strain. The electronic effects of substituents also play a crucial role; electron-withdrawing groups can sometimes enhance stability by strengthening key bonds.[9][10]

-

Molecular Weight and Polymer Architecture: In the case of carbazole-based polymers, higher molecular weight generally correlates with increased thermal stability. The architecture of the polymer, such as linear versus branched or cross-linked structures, also significantly impacts its decomposition behavior.[11]

-

Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can enhance the thermal stability of carbazole derivatives by increasing the energy required to disrupt the solid-state packing.

-

Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere. Therefore, thermal stability is often evaluated under both inert (e.g., nitrogen, argon) and oxidative (e.g., air) conditions.

Experimental Protocols for Thermal Analysis

The thermal stability of carbazole derivatives is primarily investigated using two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature, moisture content, and the composition of materials.

General Protocol (based on ASTM E1131):

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, representative sample (typically 5-10 mg) into a clean, tared TGA pan (e.g., platinum or alumina).

-

Experimental Conditions:

-

Purge Gas: Use a high-purity inert gas (e.g., nitrogen or argon) or an oxidative gas (e.g., air) at a constant flow rate (typically 20-50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (Td5%). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as the glass transition temperature (Tg) and melting point (Tm), as well as enthalpies of transitions.

General Protocol (based on ASTM D3418):

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) into a DSC pan (e.g., aluminum) and hermetically seal it.[6]

-

Experimental Conditions:

-

Purge Gas: Use an inert gas like nitrogen at a constant flow rate.

-

Temperature Program:

-

Heat the sample to a temperature above its expected transitions to erase its previous thermal history.

-

Cool the sample at a controlled rate.

-

Heat the sample again at a controlled rate (e.g., 10 °C/min) to record the thermal transitions.[12]

-

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition temperature (Tg) is observed as a step-like change in the baseline, and the melting point (Tm) appears as an endothermic peak.

Data Presentation: Thermal Properties of Carbazole Derivatives

The following tables summarize the thermal stability data for a selection of carbazole derivatives reported in the literature.

Table 1: Thermal Decomposition Temperatures (Td) of Carbazole Derivatives

| Compound/Polymer | Td5% (°C) | Atmosphere | Reference |

| 3,6-di-tert-butylcarbazole | >300 | Nitrogen | [2] |

| 3,6-diisopropylcarbazole | >300 | Nitrogen | [2] |

| Poly(N-vinylcarbazole) (PVK) | ~368 | Nitrogen | [8] |

| PVK/graphene (0.5 wt%) | ~444 | Nitrogen | [8] |

| Adamantane-carbazole copolymer (PCzTBA0) | 402 | - | [13] |

| Adamantane-carbazole copolymer (PCzTBA30) | 426 | - | [13] |

| Carbazole-based polyimide (2,7-CPI) | 550 | Nitrogen | [14] |

| Novel carbazole derivative 7a | 291 | Nitrogen | [15] |

| Novel carbazole derivative 7b | 307 | Nitrogen | [15] |

| Carbazole phenoxy-based methacrylate homopolymer | 316 | - | [16] |

| Poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole) | 411 | - | [17] |

Table 2: Glass Transition Temperatures (Tg) of Carbazole Derivatives

| Compound/Polymer | Tg (°C) | Reference |

| Adamantane-carbazole copolymer (PCzTBA0) | 68 | [13] |

| Adamantane-carbazole copolymer (PCzTBA30) | 152 | [13] |

| Carbazole-based polyimide (2,7-CPI) | 467 | [14] |

| Carbazole-dibenzofuran derivative (26CzDBF) | 133.2 | [18] |

| Carbazole-dibenzofuran derivative (46CzDBF) | 113.6 | [18] |

| Carbazole-dibenzofuran derivative (28CzDBF) | 126.2 | [18] |

| Poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole) | 215 | [17] |

Visualizations

The following diagrams illustrate key concepts and workflows related to the thermal analysis of carbazole derivatives.

References

- 1. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials [intertek.com]

- 2. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 4. researchgate.net [researchgate.net]

- 5. store.astm.org [store.astm.org]

- 6. atslab.com [atslab.com]

- 7. store.astm.org [store.astm.org]

- 8. Differential Scanning Calorimetry (DSC) Testing of Polymers and Plastics [intertek.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. m.youtube.com [m.youtube.com]

- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 14. azom.com [azom.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 18. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Carbazole Compounds: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the diverse pharmacological properties of carbazole-based compounds, detailing their anticancer, antimicrobial, antioxidant, and neuroprotective effects. This guide provides a comprehensive overview of quantitative activity data, experimental methodologies, and the intricate signaling pathways modulated by this versatile heterocyclic scaffold.

Carbazole, a tricyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, underpinning the structure of numerous natural products and synthetic molecules with significant therapeutic potential.[1] Its rigid, planar structure and electron-rich nature allow for diverse functionalization, leading to a broad spectrum of biological activities. This technical guide offers a detailed examination of the key pharmacological properties of carbazole derivatives, intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Anticancer Activity of Carbazole Compounds

Carbazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are often multi-targeted, encompassing the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of cellular signaling pathways crucial for tumor growth and survival.

Quantitative Anticancer Activity

The in vitro anticancer efficacy of various carbazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A selection of reported IC50 values against different cancer cell lines is summarized in Table 1.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| ECPU-0001 | A549 (Lung Adenocarcinoma) | 1.779 | [2] |

| Compound 4o | MCF-7 (Breast Cancer) | 2.02 | [3] |

| Compound 4r | MCF-7 (Breast Cancer) | 4.99 | [3] |

Table 1: In Vitro Anticancer Activity of Selected Carbazole Derivatives

Mechanisms of Anticancer Action and Signaling Pathways

The anticancer effects of carbazole compounds are mediated through various molecular mechanisms, often involving the modulation of critical signaling pathways.

-

Induction of Apoptosis: A primary mechanism by which carbazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the mitochondrial-mediated intrinsic pathway. For instance, the carbazole-piperazine hybrid molecule ECPU-0001 has been shown to target the anti-apoptotic protein BCL-2, leading to the activation of the intrinsic apoptotic cascade in lung adenocarcinoma cells.[2] The inhibition of BCL-2 disrupts the mitochondrial outer membrane permeabilization, triggering the release of pro-apoptotic factors.

-

Topoisomerase Inhibition: Certain carbazole derivatives function as topoisomerase II inhibitors.[4] Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. By inhibiting these enzymes, carbazole compounds can lead to DNA damage and ultimately trigger apoptotic cell death. Palindromic carbazole derivatives have been identified as non-intercalating catalytic inhibitors of topoisomerase IIα, inducing apoptosis through the intrinsic pathway.[4]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Some carbazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway. For example, compound 4o has been reported to target the PI3K/Akt/mTOR pathway in MCF-7 breast cancer cells, leading to the inhibition of tumor survival and induction of apoptosis.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of carbazole compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a carbazole compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Carbazole compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the carbazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity of Carbazole Compounds

Carbazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their antimicrobial properties are attributed to various mechanisms, including the disruption of microbial membranes and inhibition of essential enzymes.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 2 provides a summary of MIC values for selected carbazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 11d | Bacillus subtilis | 1.9 | [5] |

| 52a | Escherichia coli | 1.25 | [5] |

| 53c | Candida albicans | 0.625 | [5] |

| Guanidine-containing carbazole 49p | Staphylococcus aureus (MRSA) | 0.78-1.56 | [5] |

| Imidazole-containing carbazole 2 | Staphylococcus aureus | 1-8 | [6] |

| 1,2,4-Triazole-containing carbazole 1 | Candida albicans | 2-4 | [6] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Carbazole Derivatives

Mechanisms of Antimicrobial Action

The antimicrobial activity of carbazole compounds is thought to be mediated by multiple mechanisms. One proposed mechanism involves the interaction of carbazole derivatives with bacterial DNA gyrase through non-covalent bonding.[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Another potential mechanism is the disruption of the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The disk diffusion method is a widely used qualitative technique to assess the antimicrobial activity of a compound.

Objective: To determine the susceptibility of a microorganism to a carbazole compound.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)

-

Sterile filter paper disks

-

Carbazole compound solution (at a known concentration)

-

Positive control antibiotic disk

-

Negative control disk (impregnated with solvent)

-

Sterile swabs

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth.

-

Agar Plate Inoculation: Uniformly streak the surface of the agar plate with the microbial inoculum using a sterile swab.

-

Disk Application: Aseptically place the filter paper disks impregnated with the carbazole compound, positive control, and negative control onto the surface of the inoculated agar plate.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Antioxidant Activity of Carbazole Compounds

Many carbazole derivatives exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Antioxidant Activity

The antioxidant capacity of carbazole compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals.

| Assay | Compound | IC50 (µg/mL) | Reference |

| DPPH | Methanol extract of Macaranga hypoleuca leaves | 19.32 | [7] |

| DPPH | Ethyl acetate fraction of Macaranga hypoleuca leaves | 14.31 | [7] |

| ABTS | Methanol extract of Macaranga hypoleuca leaves | 3.72 | [7] |

| ABTS | Ethyl acetate fraction of Macaranga hypoleuca leaves | 2.10 | [7] |

Table 3: Antioxidant Activity of a Plant Extract Containing Carbazole Derivatives (Note: Specific carbazole compounds were not isolated and tested individually in this study).

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of a carbazole compound.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Carbazole compound solution (at various concentrations)

-

Methanol

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-